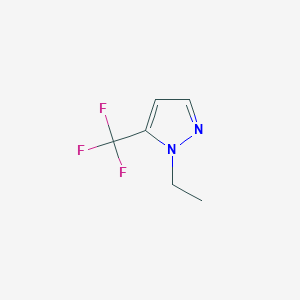![molecular formula C16H20N2O3 B2717190 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea CAS No. 1421532-41-3](/img/structure/B2717190.png)
1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3,4-dimethylphenyl group and a furan-2-yl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea can be achieved through a multi-step process involving the following key steps:
Formation of the 3,4-Dimethylphenyl Isocyanate: This can be prepared by reacting 3,4-dimethylaniline with phosgene under controlled conditions.
Preparation of the Furan-2-yl-2-hydroxypropylamine: This intermediate can be synthesized by reacting furan-2-carbaldehyde with a suitable amine, followed by reduction.
Coupling Reaction: The final step involves the reaction of 3,4-dimethylphenyl isocyanate with furan-2-yl-2-hydroxypropylamine to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and urea moieties can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3,4-Dimethylphenyl)-3-(2-hydroxypropyl)urea: Lacks the furan ring, which may affect its reactivity and applications.
1-(3,4-Dimethylphenyl)-3-(2-(thiophen-2-yl)-2-hydroxypropyl)urea: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness: 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is unique due to the presence of both the furan ring and the urea moiety, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-6-7-13(9-12(11)2)18-15(19)17-10-16(3,20)14-5-4-8-21-14/h4-9,20H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKGZWYFGAKLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2=CC=CO2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)



![N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2717115.png)

![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)
![4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide](/img/structure/B2717122.png)


![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)

![N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2717130.png)
